molecular formula C24H28N4O2S B3310482 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide CAS No. 946207-08-5

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide

货号 B3310482
CAS 编号: 946207-08-5
分子量: 436.6 g/mol
InChI 键: XVKSUQATYKXTQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used as a targeted therapy for non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR inhibitors.

作用机制

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. EGFR mutations are found in approximately 10-15% of NSCLC patients, and they are associated with increased sensitivity to EGFR inhibitors. However, the development of acquired resistance to EGFR inhibitors is a major clinical challenge. The most common mechanism of resistance is the acquisition of the EGFR T790M mutation, which increases the affinity of the receptor for ATP and reduces the binding of the inhibitor. N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide selectively targets the EGFR T790M mutant by irreversibly binding to the cysteine residue in the ATP-binding pocket of the receptor, thus inhibiting the kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in EGFR T790M mutant NSCLC cells. It also inhibits the phosphorylation of downstream signaling molecules such as AKT and ERK. In preclinical studies, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has demonstrated good pharmacokinetic properties and oral bioavailability. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has shown favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea.

实验室实验的优点和局限性

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is a valuable tool for studying the molecular mechanisms of acquired resistance to EGFR inhibitors and for developing new therapeutic strategies for NSCLC patients. However, there are some limitations to its use in lab experiments. First, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is a small molecule inhibitor that targets a specific mutation, and its efficacy may vary depending on the genetic background of the tumor. Second, the development of acquired resistance to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide is also a concern, and new strategies to overcome resistance need to be explored.

未来方向

There are several future directions for the research and development of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide. First, combination therapies with other targeted agents or immunotherapies may improve the efficacy and overcome resistance. Second, the identification of biomarkers that can predict response to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide may help to personalize treatment for NSCLC patients. Third, the development of new generations of EGFR inhibitors that can target multiple mutations may expand the clinical utility of these drugs. Finally, the investigation of the role of EGFR mutations in other types of cancer may lead to the discovery of new therapeutic targets.

科学研究应用

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has shown potent and selective inhibition of EGFR T790M mutant, which is the most common mechanism of acquired resistance to first-line EGFR inhibitors. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide has demonstrated high response rates and durable responses in NSCLC patients with EGFR T790M mutation.

属性

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-18-15-19(2)17-22(16-18)31(29,30)27-21-9-7-20(8-10-21)23-11-12-24(26-25-23)28-13-5-3-4-6-14-28/h7-12,15-17,27H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKSUQATYKXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Reactant of Route 4
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。